molecular formula C18H19N3O4S3 B3976209 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide

2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide

Cat. No. B3976209
M. Wt: 437.6 g/mol
InChI Key: MAITWPWQVSHLLY-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide, also known as TTNBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide binds to the colchicine binding site on the tubulin protein, which is essential for microtubule formation. By binding to this site, 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide prevents the microtubules from forming a functional network, leading to cell death. 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide also disrupts the mitotic spindle, which is necessary for cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the microtubule network in cancer cells. 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has also been shown to have anti-inflammatory effects and to inhibit angiogenesis, the process by which new blood vessels form.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide is its potency against cancer cells. It has been shown to be effective at low concentrations, making it a promising candidate for cancer treatment. However, 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has some limitations in lab experiments. It is highly insoluble in water, which makes it difficult to administer in vivo. Additionally, 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has a short half-life, which limits its effectiveness in vivo.

Future Directions

There are several future directions for research on 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide. One area of research is to develop more water-soluble derivatives of 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide that can be administered in vivo. Another area of research is to investigate the potential of 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide in combination with other drugs for cancer treatment. Additionally, research could focus on the potential of 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide in other areas, such as anti-inflammatory and anti-angiogenic therapies.

Scientific Research Applications

2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide works by targeting the microtubule network in cancer cells, which is essential for cell division and growth. 2,4,6-trimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide binds to the tubulin protein, which makes up the microtubules, and prevents them from forming a functional network, leading to cell death.

properties

IUPAC Name

2,4,6-trimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S3/c1-12-10-13(2)17(14(3)11-12)28(24,25)20-15-4-6-16(7-5-15)27(22,23)21-18-19-8-9-26-18/h4-11,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAITWPWQVSHLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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